1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.:
Cat. No.: VC18809744
Molecular Formula: C20H24BFN2O3
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24BFN2O3 |
|---|---|
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-8-10-17(11-9-15)24-18(25)23-13-14-6-5-7-16(22)12-14/h5-12H,13H2,1-4H3,(H2,23,24,25) |
| Standard InChI Key | GTZDXAVPWOTWDQ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct regions:
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Urea linkage: The central group provides hydrogen-bonding capacity, often critical for biological interactions.
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3-Fluorobenzyl substituent: A benzene ring substituted with a fluorine atom at the meta position and a methylene bridge () connecting to the urea nitrogen.
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Boronic ester-functionalized phenyl group: A para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which enhances stability and reactivity in cross-coupling reactions .
The IUPAC name, 1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, reflects this arrangement .
Spectroscopic and Computational Data
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3D Conformation: Conformer generation is restricted due to the unsupported dioxaborolane ring in MMFF94s force field calculations .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, analogous urea-boronic esters are typically synthesized via:
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Borylation of Halogenated Intermediates: A halogenated phenylurea precursor undergoes Miyaura borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst .
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Urea Formation: Reaction of an isocyanate (e.g., 3-fluorobenzyl isocyanate) with an amine-functionalized boronic ester .
A representative pathway is outlined below:
where boronic ester-substituted phenyl and .
Key Synthetic Challenges
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Boronic Ester Stability: Hydrolysis of the dioxaborolane ring under protic conditions necessitates anhydrous synthesis .
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Regioselectivity: Ensuring para-substitution on the phenyl ring requires directed metallation or protective group strategies .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 370.2 g/mol | PubChem |
| LogP (Predicted) | 3.8 ± 0.6 | XLogP3 |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Estimated via ALOGPS |
| Melting Point | Not reported | – |
The high logP value indicates lipophilicity, suggesting membrane permeability in biological systems .
Reactivity Profile
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Boronic Ester: Participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling carbon-carbon bond formation .
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Urea Group: Prone to hydrolysis under strongly acidic or basic conditions, yielding corresponding amines and carbon dioxide .
Applications and Research Frontiers
Pharmaceutical Development
Urea derivatives are explored as kinase inhibitors, leveraging hydrogen bonding with ATP-binding pockets. The fluorobenzyl group may enhance blood-brain barrier penetration, making this compound a candidate for neurotherapeutics .
Materials Science
The boronic ester moiety enables incorporation into conjugated polymers for organic electronics. For example, copolymerization with thiophene derivatives could yield electroactive materials .
Chemical Biology
As a potential proteolysis-targeting chimera (PROTAC) component, the urea linkage might recruit E3 ubiquitin ligases, while the boronic ester could target disease-related proteins for degradation .
| Supplier | Location | Purity | Catalog Number |
|---|---|---|---|
| Aikon International Limited | China | >95% | AK-75843 |
| Shanghai Kaiwei Chemical | China | >90% | KW-22901 |
| Nanjing Shizhou Biology Tech | China | Custom | NSB-4412 |
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